An In-Depth Technical Guide to (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA: From Biosynthesis to Pathophysiological Significance
An In-Depth Technical Guide to (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA: From Biosynthesis to Pathophysiological Significance
This guide provides a comprehensive technical overview of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate biochemistry, metabolic pathways, analytical methodologies, and the profound implications of this molecule in health and disease, particularly within the context of retinal function.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids, characterized by acyl chains of 24 carbons or more.[1] Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are synthesized de novo in specific tissues, most notably the retina, brain, skin, and testes.[2][3] (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, a C34:7 acyl-CoA, stands as a testament to the complexity of lipid metabolism and underscores the specialized functions these molecules perform. Their presence is critical for the structural integrity and function of highly specialized cells, such as photoreceptors in the retina.[4][5]
The study of these molecules has been propelled by their association with severe inherited diseases. Deficiencies in VLC-PUFA biosynthesis are linked to Stargardt-3 disease (STGD3), a form of juvenile macular degeneration, while their accumulation due to impaired degradation is a hallmark of Zellweger spectrum disorders.[6][7] This guide will illuminate the multifaceted nature of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, providing a foundational understanding for future research and therapeutic development.
I. Biochemical Profile and Structure
(2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA is an unsaturated fatty acyl-CoA with a 34-carbon backbone and seven double bonds. The systematic name specifies the location and stereochemistry of these bonds. The "2E" designation indicates a trans double bond between the second and third carbons, a characteristic feature of intermediates in the fatty acid elongation cycle. The remaining six cis double bonds ("Z" configuration) are located further down the acyl chain. This unique structure, with a saturated proximal region and a highly unsaturated distal region, imparts distinct biophysical properties that are crucial for its function within cellular membranes.[4]
Table 1: Key Properties of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
| Property | Value |
| Chemical Formula | C₅₅H₈₄N₇O₁₇P₃S |
| Carbon Chain Length | 34 |
| Number of Double Bonds | 7 |
| Stereochemistry | 2E, 16Z, 19Z, 22Z, 25Z, 28Z, 31Z |
| Class | Very-Long-Chain Polyunsaturated Fatty Acyl-CoA (VLC-PUFA-CoA) |
II. The Biosynthetic Pathway: A Symphony of Elongases and Desaturases
The synthesis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA is a complex process occurring in the endoplasmic reticulum, orchestrated by a series of elongation and desaturation enzymes.[2][8] The key player in the extension of fatty acyl chains beyond 26 carbons is the enzyme Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) .[3][9]
The biosynthesis initiates from shorter-chain polyunsaturated fatty acid precursors, such as docosahexaenoic acid (DHA; 22:6n-3). Through sequential cycles of elongation and desaturation, the carbon chain is extended, and new double bonds are introduced. Each elongation cycle involves four steps: condensation, reduction, dehydration, and a second reduction, with the final step catalyzed by an enoyl-CoA reductase leading to the characteristic 2-trans configuration of the intermediate before the next cycle begins.
Caption: Figure 1: Proposed biosynthetic pathway.
While ELOVL4 is the primary elongase for fatty acids beyond C26, other members of the ELOVL family and fatty acid desaturases (FADS) are also involved in generating the necessary precursors and introducing double bonds at specific positions.[2][10] The exact sequence of these enzymatic reactions leading to the specific C34:7 isomer is an area of active research.
III. Physiological Roles and Pathophysiological Implications
VLC-PUFAs, including the precursor to (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, are integral components of phospholipids in the photoreceptor outer segment membranes.[5] Their unique structure is thought to be critical for maintaining the high curvature of the photoreceptor discs and for the proper function of rhodopsin, the primary light-sensing molecule.[4]
A. Stargardt-3 Disease (STGD3): A Consequence of ELOVL4 Dysfunction
Mutations in the ELOVL4 gene are the genetic basis of Stargardt-3 disease, an autosomal dominant juvenile macular dystrophy.[6] These mutations often lead to a truncated ELOVL4 protein that is mislocalized and non-functional. The resulting deficiency in VLC-PUFA biosynthesis is believed to be a primary driver of the photoreceptor degeneration observed in STGD3 patients.[11]
B. Zellweger Spectrum Disorders: The Peril of Accumulation
In contrast to deficiency, the accumulation of VLC-PUFAs is characteristic of Zellweger spectrum disorders, a group of severe inherited conditions caused by defects in peroxisome biogenesis.[7] Peroxisomes are responsible for the degradation of VLCFAs via β-oxidation.[12][13] When this pathway is impaired, VLC-PUFA-CoAs, including likely C34:7-CoA, accumulate to toxic levels, leading to widespread cellular dysfunction, particularly in the nervous system and liver.
IV. Analytical Methodologies: Detection and Quantification
The analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA and other VLC-PUFA-CoAs presents significant analytical challenges due to their low abundance and potential for degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.
Experimental Protocol: LC-MS/MS Analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA in Biological Samples
1. Sample Preparation:
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., a deuterated or ¹³C-labeled VLC-PUFA-CoA).
-
Lipid Extraction: Perform a biphasic liquid-liquid extraction. The lower organic phase containing the lipids is collected.
-
Solid-Phase Extraction (SPE): For sample cleanup and enrichment of acyl-CoAs, utilize a C18 SPE cartridge. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/water with a small amount of acid).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography:
-
Column: Use a C18 reversed-phase column with a small particle size for high-resolution separation.
-
Mobile Phases:
-
Mobile Phase A: Water with a volatile ion-pairing agent (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile/isopropanol mixture.
-
-
Gradient: Employ a gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the hydrophobic VLC-PUFA-CoAs.
3. Tandem Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Quantification: Generate a calibration curve using a synthetic standard of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA to determine the concentration in the biological samples.
Caption: Figure 2: Analytical workflow for VLC-PUFA-CoAs.
V. Future Directions and Therapeutic Potential
The elucidation of the precise roles of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA and other VLC-PUFAs opens new avenues for therapeutic intervention in retinal and neurological diseases.
-
Gene Therapy: For diseases like STGD3, gene replacement therapy aimed at delivering a functional copy of the ELOVL4 gene to photoreceptor cells holds significant promise.
-
Dietary Supplementation: While challenging due to their size and complexity, the development of bioavailable synthetic VLC-PUFA precursors could offer a therapeutic strategy to bypass the defective ELOVL4 enzyme.
-
Enzyme Modulation: In conditions of VLC-PUFA accumulation, strategies to enhance peroxisomal β-oxidation or inhibit ELOVL4 activity could be explored.
Further research is imperative to fully understand the intricate signaling pathways and protein interactions involving (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA. The development of specific molecular probes and high-throughput screening assays will be instrumental in identifying novel drug targets within this fascinating area of lipid biology.
VI. Conclusion
(2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA is more than just a complex lipid; it is a key player in the maintenance of cellular health in highly specialized tissues. Its study provides a window into the delicate balance of lipid metabolism and the devastating consequences of its dysregulation. The continued exploration of this and other VLC-PUFAs will undoubtedly pave the way for innovative diagnostic and therapeutic strategies for a range of debilitating diseases.
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